molecular formula C11H8N2O B6256899 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one CAS No. 34535-42-7

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one

Cat. No.: B6256899
CAS No.: 34535-42-7
M. Wt: 184.2
InChI Key:
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Description

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one is a heterocyclic compound that features a fused ring system combining pyrrole and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Biochemical Analysis

Biochemical Properties

It has been found to exhibit potential antileishmanial activity

Cellular Effects

The effects of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one on various types of cells and cellular processes are currently being studied. Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, it demonstrated inhibition in liver and spleen parasite burden in infected Balb/c mice at a dosage of 12.5 mg kg −1

Metabolic Pathways

It is expected that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a two-step procedure can be employed, starting with the synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate, followed by its reaction with various amines in a refluxing ethanol-acetic acid solvent system .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

CAS No.

34535-42-7

Molecular Formula

C11H8N2O

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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